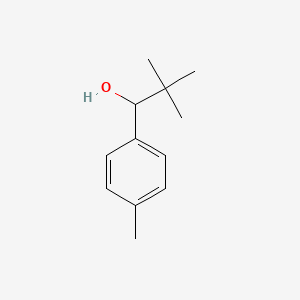

2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol” is a chemical compound with the molecular formula C12H18O . It has a molecular weight of 178.27 . It is a secondary alcohol derivative .

Synthesis Analysis

This compound can be prepared by the reduction of 4′-methylpropiophenone . Another method involves a reaction with naphthalene and lithium in THF at -80 degrees Celsius for 4 hours, followed by another reaction in THF for 10 minutes .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18O/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11,13H,1-4H3 . This indicates that the compound has 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis of 2,2-dimethyl-1-phenyl-1-propanol has been reported .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a melting point of 159-161 degrees Celsius . The compound’s density and boiling point are not specified in the available resources.科学的研究の応用

Catalytic Activity and Synthesis

2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol has been synthesized using NiB/SiO2 amorphous alloy as a catalyst, demonstrating high catalytic activity and selectivity. The synthesis conditions are optimized to achieve a yield above 99% and a weight percent above 98% by rectification (Tang Lin-sheng, 2008).

X-ray Structures and Computational Studies

The compound has been characterized in research involving X-ray structures and computational studies of cathinones, providing insights into its molecular structure and interactions (J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek, 2011).

Allosteric Modulators of GABA B Receptors

In the context of GABA B receptors, derivatives of 2,2-dimethyl-1-(4-methylphenyl)propan-1-ol have been prepared and evaluated as allosteric modulators, with findings indicating varying degrees of activity based on structural modifications (D. Kerr, J. Khalafy, J. Ong, R. Prager, M. Rimaz, 2007).

Contact Allergen Studies

Studies have identified Majantol® (2,2‐dimethyl‐3‐(3‐methylphenyl)propan‐1‐ol) as a contact allergen in humans, suggesting the need for further investigation into its properties and potential impurities (A. Schnuch, B. P. Müller, J. Geier, 2017).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

This compound is also studied in the synthesis of beta-adrenoceptor blocking agents, examining its role in influencing affinity and selectivity for beta-adrenoceptors (W. Rzeszotarski, R. Gibson, W. Eckelman, R. Reba, 1979).

Stereochemistry in Synthesis

Research on the stereochemistry of Mannich bases has explored the stereospecific synthesis and absolute configuration of diastereoisomeric compounds related to 2,2-dimethyl-1-(4-methylphenyl)propan-1-ol, contributing to a better understanding of their stereochemical properties (L. Angiolini, P. Bizzarri, M. Tramontini, 1969).

Microwave-Mediated Catalysis

The compound has been used in microwave-mediated catalysis, specifically in the ruthenium-catalyzed asymmetric hydrogen transfer, demonstrating its potential in organic synthesis (S. Lutsenko, C. Moberg, 2001).

Structure-Activity Relationship in Cancer Therapeutics

It's also involved in the study of structure-activity relationships of analogs as inhibitors in the HIF-1 pathway, showing potential applications in cancer therapeutics (J. Mun, A. Jabbar, N. Devi, Yuan Liu, Erwin G. Van Meir, M. Goodman, 2012).

Influence on Food Efficiency in Rats

The compound has been investigated for its influence on food efficiency in rats, contributing to understanding its potential metabolic effects (Ho Rs, Aranda Cg, 1979).

Safety and Hazards

The compound is associated with several safety precautions. For instance, it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition sources. It should be handled under inert gas and protected from moisture . If swallowed or inhaled, immediate medical attention is required .

特性

IUPAC Name |

2,2-dimethyl-1-(4-methylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMLKFCCZQQKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)

![N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)

![3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537012.png)

![Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxopyridazin-4-yl]benzoate](/img/structure/B2537013.png)

![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2537016.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2537018.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2537020.png)

![Methyl 7-(3-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2537021.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)

![N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537027.png)